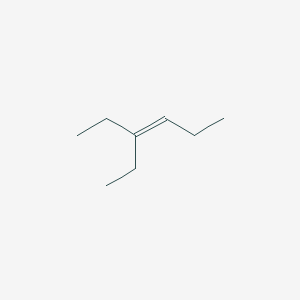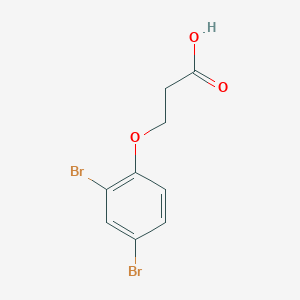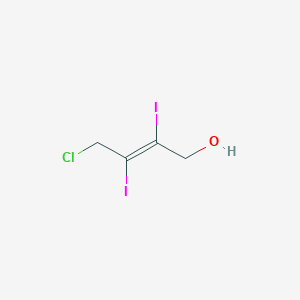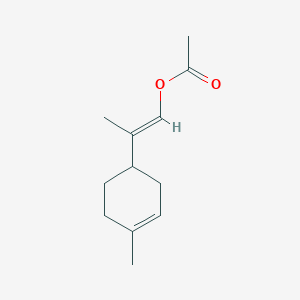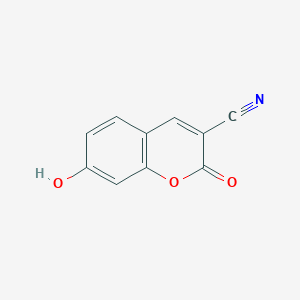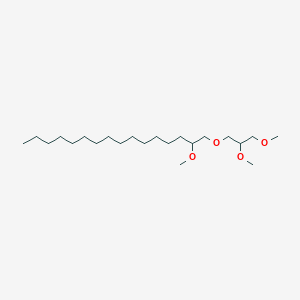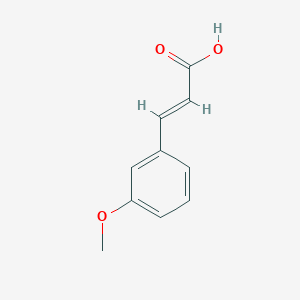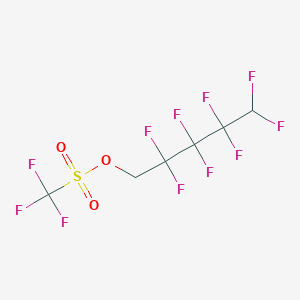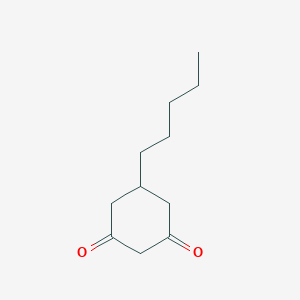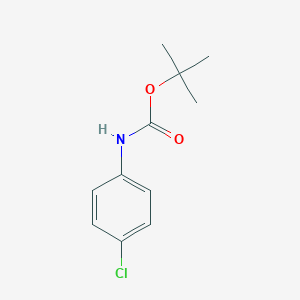
叔丁基-4-氯苯基氨基甲酸酯
描述
tert-Butyl 4-chlorophenylcarbamate is a chemical compound that is relevant in various fields of organic chemistry due to its utility as an intermediate in the synthesis of other compounds. It is related to a family of tert-butyl carbamates, which are known for their protective group properties in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve several different methods and intermediates. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a testament to the versatility of tert-butyl carbamates in synthesis . Another example is the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones, further illustrating the synthetic utility of tert-butyl carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be quite complex, as seen in the synthesis and crystal structure determination of related compounds. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which shares a tert-butyl and chlorophenyl moiety with tert-butyl 4-chlorophenylcarbamate, was determined to have an orthorhombic space group . Similarly, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was elucidated, showing a twisted boat conformation of the thiazine ring system10.
Chemical Reactions Analysis
tert-Butyl carbamates are involved in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their reactivity and potential as building blocks in organic synthesis . Another example is the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, which leads to functionalized carbamates after hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The presence of a chlorophenyl group can also contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The crystal structure analysis of related compounds provides insights into the intermolecular interactions, such as hydrogen bonding, that can influence the compound's physical properties 10.
科学研究应用
铑催化的对映选择性加成
- 叔丁基-4-氯苯基氨基甲酸酯用于铑催化的对映选择性加成芳基硼酸到原位生成的 N-Boc 芳基亚胺,该过程在有机合成中很重要 (Storgaard & Ellman, 2009).
1,3,4-噻二唑磺酰胺合成中的前体
- 作为 1,3,4-噻二唑衍生物,它与磺酰胺有关,并在涉及磺酰基和噻二唑环的成键中发挥作用 (Pedregosa 等人,1996).
吸附动力学中的环境应用
- 在环境科学中,它用于研究叔丁醇存在下从含叔丁醇水溶液到颗粒活性炭的 4-氯苯酚的吸附动力学 (Hamdaoui & Naffrechoux, 2009).
新化合物的合成
- 它已用于合成叔丁基-2-氨基-4-苯乙基苯基氨基甲酸酯等新化合物,突出了它在推进化学合成中的作用 (刘凤虎,2014).
在晶体结构中的作用
- 在晶体学中,叔丁基 (5-氯戊二炔-2,4-二基-1-基) 氨基甲酸酯因其涉及氢键和卤素键而受到研究,有助于理解晶体结构 (Baillargeon 等人,2017).
在有机合成中
- 化合物叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,一类 N-(Boc) 亚硝基等价物,由叔丁基 N-羟基氨基甲酸酯合成,证明了其在为有机合成创造构建模块中的用途 (Guinchard 等人,2005).
光活化高碘酸盐反应研究
- 它用于研究酸性溶液中 4-氯苯酚的光活化高碘酸盐反应,有助于理解化学反应机理 (Chia 等人,2004).
在电致变色材料中的作用
- 叔丁基-4-氯苯基氨基甲酸酯参与电致变色材料的合成,显示了其在材料科学和工程中的应用 (Hsiao 等人,2014).
属性
IUPAC Name |
tert-butyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHOBXXLPHSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338102 | |
| Record name | tert-Butyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-chlorophenyl)carbamate | |
CAS RN |
18437-66-6 | |
| Record name | Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-chlorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

